![molecular formula C18H18N2O B12608667 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one CAS No. 918401-87-3](/img/structure/B12608667.png)
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group This particular compound is characterized by the presence of a benzylideneamino group attached to an aniline moiety, which is further connected to a pent-3-en-2-one backbone
Preparation Methods
The synthesis of 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminobenzaldehyde with pent-3-en-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Chemical Reactions Analysis
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one can be compared with other similar compounds, such as:
4-(2-Methyl-anilino)pent-3-en-2-one: This compound has a similar enaminone structure but with a methyl group instead of a benzylideneamino group.
β-Enaminones and β-Enaminoesters: These compounds share the enaminone backbone but differ in the substituents attached to the nitrogen and carbon atoms.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
918401-87-3 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-[4-(benzylideneamino)anilino]pent-3-en-2-one |
InChI |
InChI=1S/C18H18N2O/c1-14(12-15(2)21)20-18-10-8-17(9-11-18)19-13-16-6-4-3-5-7-16/h3-13,20H,1-2H3 |
InChI Key |
QQEFUOAWFITDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



boranyl](/img/structure/B12608590.png)
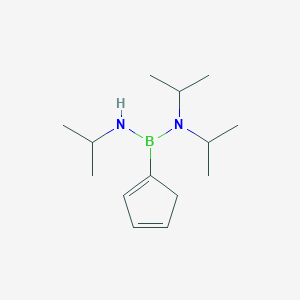
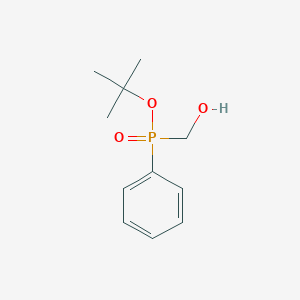

![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)

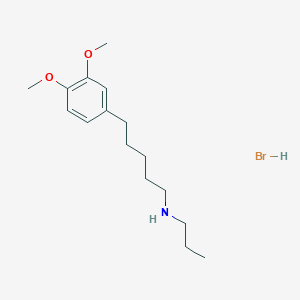
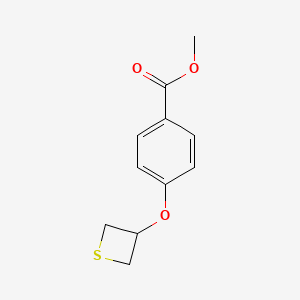
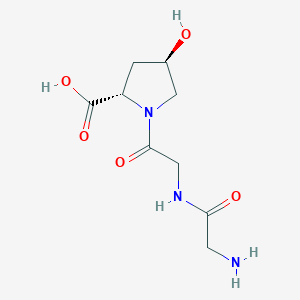
![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
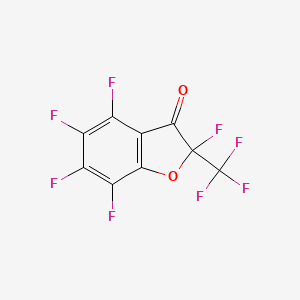
![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
